

AZD3147: A Technical Guide to Target Binding, Selectivity, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3147 is a potent and selective dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1] This document provides an in-depth technical overview of the target binding and selectivity profile of **AZD3147**. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathway and experimental workflows to support further research and development efforts.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention. **AZD3147** emerged from a focused lead generation and optimization campaign of urea-containing morpholinopyrimidine compounds designed to potently and selectively inhibit both mTORC1 and mTORC2.[1] By targeting both complexes, **AZD3147** offers the potential for a more comprehensive blockade of mTOR signaling compared to earlier generation inhibitors that primarily targeted mTORC1.

Target Binding and Selectivity Profile



Biochemical Potency

AZD3147 demonstrates potent inhibition of both mTORC1 and mTORC2 with a reported half-maximal inhibitory concentration (IC50) of 1.5 nM for both complexes.

Target	IC50 (nM)
mTORC1	1.5
mTORC2	1.5

Table 1: Biochemical potency of **AZD3147** against mTORC1 and mTORC2.

Kinase Selectivity Profile

The selectivity of **AZD3147** was assessed against a panel of protein kinases to determine its specificity for mTOR. The following table summarizes the inhibitory activity against key related kinases.

Kinase	% Inhibition at 1 μM
ΡΙ3Κα	<10
РІЗКβ	<10
РІЗКу	<10
ΡΙ3Κδ	<10
DNA-PK	<10
ATM	<10
ATR	<10
p70S6K	<10

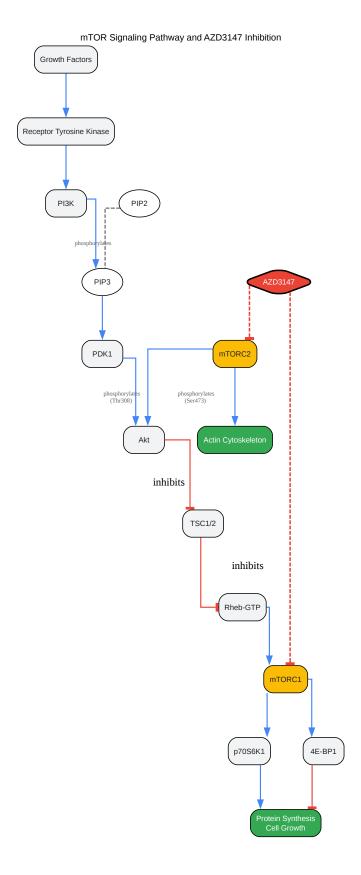
Table 2: Kinase selectivity profile of **AZD3147**. Data represents the percent inhibition of kinase activity at a 1 μ M concentration of **AZD3147**.



Signaling Pathway

AZD3147 exerts its therapeutic effect by inhibiting the downstream signaling of both mTORC1 and mTORC2. The following diagram illustrates the key components of the mTOR signaling pathway and the points of inhibition by **AZD3147**.





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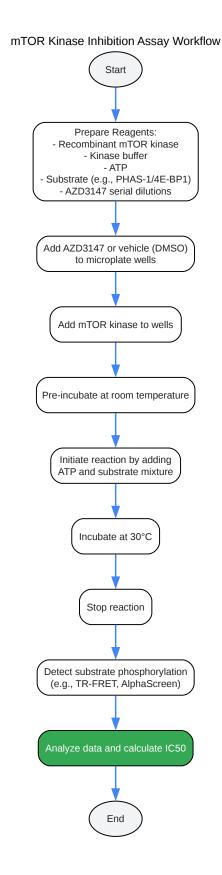
Caption: AZD3147 inhibits both mTORC1 and mTORC2 complexes.



Experimental Protocols mTOR Kinase Inhibition Assay (Biochemical)

This protocol outlines the methodology for determining the in vitro inhibitory activity of **AZD3147** against mTOR kinase.





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Caption: Workflow for the mTOR kinase inhibition assay.



Detailed Methodology:

Reagent Preparation:

- Prepare a 2X solution of recombinant human mTOR kinase in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- Prepare a 2X solution of the substrate (e.g., recombinant PHAS-1/4E-BP1) and ATP in kinase buffer. The final ATP concentration should be at its Km value.
- Prepare a serial dilution of AZD3147 in DMSO, followed by a further dilution in kinase buffer.

Assay Procedure:

- Add 5 μL of the diluted AZD3147 or vehicle (DMSO) to the wells of a low-volume 384-well microplate.
- Add 5 μL of the 2X mTOR kinase solution to each well.
- Pre-incubate the plate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 10 μL of the 2X substrate/ATP mixture.
- Incubate the reaction for 60 minutes at 30°C.
- Stop the reaction by adding 10 μL of a stop solution containing EDTA.

Detection and Analysis:

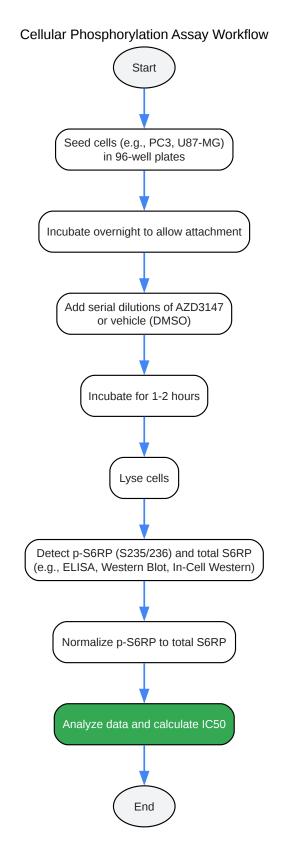
- Detect the level of substrate phosphorylation using an appropriate technology such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen.
- Calculate the percent inhibition for each concentration of AZD3147 relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.



Cellular Phosphorylation Assay (p-S6RP S235/236)

This protocol describes a cell-based assay to measure the inhibition of mTORC1 signaling by **AZD3147** by quantifying the phosphorylation of ribosomal protein S6 (S6RP) at Ser235/236.





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Caption: Workflow for the cellular phosphorylation assay.



Detailed Methodology:

- Cell Culture and Treatment:
 - Seed a suitable cancer cell line (e.g., PC3 or U87-MG) in 96-well plates at an appropriate density and allow them to attach overnight.
 - Prepare serial dilutions of AZD3147 in cell culture medium.
 - Treat the cells with the AZD3147 dilutions or vehicle (DMSO) for 1-2 hours at 37°C.
- Cell Lysis and Protein Quantification:
 - Aspirate the culture medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of each lysate using a standard method such as the BCA assay.
- Detection of Phosphorylated and Total S6RP:
 - The levels of phosphorylated S6RP (Ser235/236) and total S6RP can be quantified using various methods, including:
 - ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for p-S6RP (S235/236) and total S6RP.
 - Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-S6RP (S235/236) and total S6RP, followed by detection with appropriate secondary antibodies.
 - In-Cell Western: Fix and permeabilize cells in the 96-well plate and use fluorescently labeled antibodies to simultaneously detect p-S6RP (S235/236) and a normalization protein (e.g., total S6RP or a housekeeping protein).
- Data Analysis:
 - Normalize the p-S6RP signal to the total S6RP signal for each treatment condition.



- Calculate the percent inhibition of S6RP phosphorylation for each AZD3147 concentration relative to the vehicle control.
- Determine the cellular IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

AZD3147 is a highly potent and selective dual inhibitor of mTORC1 and mTORC2. Its strong biochemical and cellular activity, coupled with a favorable selectivity profile, underscores its potential as a valuable research tool and a candidate for further therapeutic development. The experimental protocols provided herein offer a framework for the continued investigation of **AZD3147** and other mTOR inhibitors.

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References

- 1. The translational landscape of mTOR signalling steers cancer initiation and metastasis -PMC [pmc.ncbi.nlm.nih.gov]
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